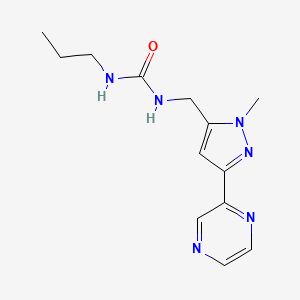
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been explored for its anticancer, antimicrobial, and antiviral activities. In materials science, it has been studied for its potential use in the development of organic electronics, sensors, and nanomaterials. In catalysis, this compound has been investigated for its ability to catalyze various chemical reactions.
Mécanisme D'action
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to interact with a variety of biological targets. The specific target would depend on the other functional groups present in the compound .
Mode of Action
The mode of action of 1,2,3-triazole-containing compounds can vary widely. For example, the nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For instance, some 1,2,3-triazole-containing compounds have been found to exhibit antimicrobial activity against the Mycobacterium tuberculosis strain .
Pharmacokinetics
The ADME properties of a compound depend on its specific chemical structure. Generally, heterocyclic compounds like 1,2,3-triazoles are known for their broad range of chemical and biological properties, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some 1,2,3-triazole-containing compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the 1,2,3-triazole moiety is amphoteric in nature, showing both acidic and basic properties, which can influence its interaction with its environment .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone in lab experiments is its versatility. This compound can be used in various applications, including medicinal chemistry, materials science, and catalysis. Furthermore, it can be easily synthesized using different approaches, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. As with any chemical compound, proper safety measures should be taken when handling this compound to prevent any adverse health effects.
Orientations Futures
There are several future directions for the research of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone. One potential direction is the development of new anticancer and antimicrobial agents based on this compound. Another direction is the use of this compound as a building block for the synthesis of new functional materials with unique properties. Additionally, further investigation into the catalytic properties of this compound could lead to the development of new and more efficient chemical reactions. Overall, this compound holds great promise for various scientific applications and is a compound worth exploring further.
Méthodes De Synthèse
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth noting that the compound can be synthesized using different approaches, including click chemistry, Sonogashira coupling, and Suzuki-Miyaura cross-coupling.
Propriétés
IUPAC Name |
pyridin-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(10-3-1-2-4-12-10)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJFDFHBMKWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619421.png)
![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2619422.png)
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2619426.png)


![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2619429.png)


![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2619432.png)


![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2619440.png)

![(Z)-methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2619442.png)